molecular formula C16H15N3O4S B2994430 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946314-71-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2994430
CAS No.: 946314-71-2
M. Wt: 345.37
InChI Key: IDWKOBDXBQFCKK-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a benzenesulfonamide moiety linked via an ethyl chain at position 1.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWKOBDXBQFCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its chemical properties, synthesis, and biological effects based on available research findings.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • Structure : The compound features a furan ring, a pyridazine moiety, and an acetamide group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives and pyridazine intermediates. The general synthetic pathway includes:

  • Formation of the Pyridazine Core : Utilizing furan and appropriate reagents to create the pyridazine structure.
  • Substitution Reactions : Introducing the benzenesulfonamide group through electrophilic aromatic substitution.
  • Final Coupling : Attaching the ethyl group to complete the synthesis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of furan and pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds like this compound may act as tubulin inhibitors, disrupting the mitotic spindle formation in cancer cells .
  • Targeting Specific Cancer Types : Studies have highlighted that certain derivatives selectively inhibit tumor growth in models of breast cancer (e.g., MCF-7 cells) .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Aromatase Inhibition : A series of furan-containing compounds were assessed for their ability to inhibit aromatase (CYP19), with some derivatives showing IC50 values comparable to established inhibitors like Arimidex .
    Compound NameIC50 (µM)Comparison
    Benzofuran derivative18.5Aminoglutethimide
    Furan derivative>25No significant activity
  • Antiproliferative Effects : In vitro studies demonstrated that certain furan-pyridazine derivatives inhibited the proliferation of cancer cells significantly more than controls .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism/EffectReference
AnticancerInhibition of tubulin polymerization
AntimicrobialEffective against various bacterial strains
Aromatase InhibitionComparable IC50 values with existing inhibitors

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The compound’s structural analogues differ in substituents on the pyridazine ring, sulfonamide group, or ethyl linker. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₁₇H₁₅N₃O₄S* 381.4† 3-(furan-2-yl), N-ethylbenzenesulfonamide
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide C₁₇H₁₄F₃N₃O₄S 413.4 4-(trifluoromethyl)benzenesulfonamide
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide C₁₁H₁₃N₃O₄S 307.3 Ethanesulfonamide (smaller aliphatic group)
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₉H₁₈ClN₃O₄S 419.9 3-(4-methoxyphenyl), 2-chlorobenzenesulfonamide
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) C₁₇H₁₅N₃O₄S 380.1 3-(benzyloxy), benzenesulfonamide (direct pyridazine-O linkage)

*Inferred from and ; †Calculated based on formula.

Key Observations:

Ethanesulfonamide (C₁₁H₁₃N₃O₄S) reduces steric hindrance, likely improving solubility but decreasing lipophilicity compared to aromatic sulfonamides .

Pyridazine Substitutions :

  • The 4-methoxyphenyl group (C₁₉H₁₈ClN₃O₄S) adds bulk and electron-donating effects, which may influence binding to hydrophobic enzyme pockets .
  • Benzyloxy derivatives (e.g., 5a) replace the ethyl linker with a direct oxygen bond, altering conformational flexibility .

Physicochemical Properties

  • Solubility : Ethanesulfonamide (C₁₁H₁₃N₃O₄S) likely has higher aqueous solubility than aromatic sulfonamides due to reduced hydrophobicity .

Q & A

Q. Some studies report antitumor activity, while others show no efficacy. What experimental variables could explain this?

  • Answer : Differences in cell lines (e.g., P-gp overexpression affecting uptake), assay duration (e.g., delayed apoptosis), or metabolite interference (e.g., furan ring oxidation) may account for variability. Conduct pharmacokinetic profiling (plasma stability, metabolite ID) and use isogenic cell pairs (e.g., with/without efflux pumps) to isolate mechanisms .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateKey StepConditionsYield (%)Reference
3-(Furan-2-yl)pyridazinone[3,3]-Sigmatropic rearrangementNaH/THF, 0°C → RT65–78
Ethyl-linked sulfonamideNucleophilic substitutionDIPEA/DCM, 24h82

Q. Table 2. Computational Parameters for Docking Studies

SoftwareForce FieldLigand FlexibilitySolvent ModelValidation Metric (RMSD)
AutoDock VinaAMBERFlexible torsionsImplicit (GBSA)≤2.0 Å
SchrödingerOPLS4Rigid coreExplicit (TIP3P)≤1.5 Å

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